molecular formula C3H9N B3044110 Trimethyl-d9-amine CAS No. 13960-80-0

Trimethyl-d9-amine

Cat. No. B3044110
CAS RN: 13960-80-0
M. Wt: 68.17 g/mol
InChI Key: GETQZCLCWQTVFV-GQALSZNTSA-N
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Description

Molecular Structure Analysis

The molecular structure of Trimethyl-d9-amine is represented by the linear formula (CD3)3N . The molecular weight is 68.17 .


Chemical Reactions Analysis

Trimethyl-d9-amine can be detected both in aqueous and gaseous phases using an inexpensive colorimetric sensor array . Distinctive color change patterns provide facile discrimination over a wide range of concentrations for trimethylamine with >99% accuracy of classification .


Physical And Chemical Properties Analysis

Trimethyl-d9-amine has a vapor density of 2.09 (vs air), a vapor pressure of 13.3 psi at 21 °C, and an autoignition temperature of 374 °F . It has a boiling point of 3-4 °C (lit.) and a melting point of -117 °C (lit.) . The density is 0.734 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Catalytic Amination of Biomass-based Alcohols

    • Trimethyl amine is pivotal in synthetic amine chemistry, with applications in agrochemicals, pharmaceuticals, detergents, fabric softeners, lubricants, polymers, and food additives. Its production often involves the catalytic amination of alcohols, with water as the main byproduct (Pera‐Titus & Shi, 2014).
  • Behavior in Marine and Lacustrine Sediments

    • Trimethyl amine, as part of the methylated amines group, significantly influences the distribution in sediments due to its adsorption to clay minerals and organic matter. Its presence in aquatic environments often results from decomposition processes, impacting ecological dynamics (Wang & Lee, 1990).
  • Medical Diagnostic Applications

    • In medical diagnostics, trimethyl amine is significant for identifying renal diseases through its presence in patients' breath. Techniques like GC-MS with SPME and thermal desorption are used for its detection in trace concentrations, highlighting its diagnostic relevance (Wzorek et al., 2010).
  • Carbon Dioxide Capture

    • Trimethyl amine is also studied for its potential in carbon dioxide capture. For instance, trimethylsilylated amines show enhanced reactivity with CO2, making them of interest in environmental chemistry and sustainability studies (Herbig et al., 2019).
  • Amine-functionalized Materials

    • Amine-functionalized colloidal silica, utilizing trimethyl amine, finds use in various applications, including fundamental investigations in materials science. These colloidal particles, modified with amino groups, have diverse applications due to their unique chemical properties (Soto-Cantu et al., 2012).
  • Environmental Monitoring

    • Analytical methods involving trimethyl amine are used for environmental monitoring, particularly to detect industrial process emissions. Its detection in ambient air near industrial sites is essential for environmental protection and safety regulations (Wang et al., 2016).
  • Chemical Synthesis

    • Trimethyl amine plays a role in the synthesis of various chemical compounds. For example, it's involved in the stereoselective synthesis of β-trifluoromethylated enamines, showcasing its utility in organic chemistry (Yamanaka et al., 1995).

Safety And Hazards

Trimethyl-d9-amine is a flammable liquid . Containers may explode when heated . Vapors may form explosive mixtures with air . Vapors may travel to the source of ignition and flash back . The product causes burns of eyes, skin, and mucous membranes .

properties

IUPAC Name

1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N/c1-4(2)3/h1-3H3/i1D3,2D3,3D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETQZCLCWQTVFV-GQALSZNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

68.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl-d9-amine

CAS RN

13960-80-0
Record name 13960-80-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A process for producing 4-chloro-2-butenyl trimethyl ammonium or phosphonium chloride which comprises reacting 3,4-dichlorobutene-1 with trimethyl amine or trimethyl phosphine, in a molar ratio of trimethyl amine or phosphine to 3,4-dichlorobutene-1 of about 2:1 to about 0.5:1 in a solvent at a temperature of from about 0°C to about 50°C, for a period of time sufficient to yield the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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